3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13772096
InChI: InChI=1S/C10H11BO5/c1-14-9-6-7(10(12)13)2-3-8(9)11-15-4-5-16-11/h2-3,6H,4-5H2,1H3,(H,12,13)
SMILES: B1(OCCO1)C2=C(C=C(C=C2)C(=O)O)OC
Molecular Formula: C10H11BO5
Molecular Weight: 222.00 g/mol

3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid

CAS No.:

Cat. No.: VC13772096

Molecular Formula: C10H11BO5

Molecular Weight: 222.00 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid -

Specification

Molecular Formula C10H11BO5
Molecular Weight 222.00 g/mol
IUPAC Name 4-(1,3,2-dioxaborolan-2-yl)-3-methoxybenzoic acid
Standard InChI InChI=1S/C10H11BO5/c1-14-9-6-7(10(12)13)2-3-8(9)11-15-4-5-16-11/h2-3,6H,4-5H2,1H3,(H,12,13)
Standard InChI Key ZGRQHXLDKUCSFN-UHFFFAOYSA-N
SMILES B1(OCCO1)C2=C(C=C(C=C2)C(=O)O)OC
Canonical SMILES B1(OCCO1)C2=C(C=C(C=C2)C(=O)O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzoic acid backbone substituted at the 3-position with a methoxy group and at the 4-position with a 1,3,2-dioxaborolane ring. The dioxaborolane group, a cyclic boronate ester, confers unique reactivity by stabilizing the boron atom through chelation, which is critical for its participation in transition metal-catalyzed reactions. The IUPAC name, 4-(1,3,2-dioxaborolan-2-yl)-3-methoxybenzoic acid, reflects this substitution pattern.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H11BO5\text{C}_{10}\text{H}_{11}\text{BO}_5
Molecular Weight222.00 g/mol
CAS Number138987090
SMILES NotationB1(OCCO1)C2=C(C=C(C=C2)C(=O)O)OC
Melting PointNot reported

The absence of a reported melting point in available literature suggests further experimental characterization is needed .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves palladium-catalyzed borylation of 3-methoxybenzoic acid derivatives. A representative method includes:

  • Substrate Preparation: 3-Methoxybenzoic acid is esterified to protect the carboxylic acid group.

  • Borylation: Reaction with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) and a base (e.g., KOAc\text{KOAc}).

  • Deprotection: Hydrolysis of the ester group yields the final product.

The reaction proceeds via a transmetallation mechanism, where the palladium catalyst facilitates boron transfer to the aromatic ring. Typical yields range from 60–80%, depending on reaction conditions.

Optimization Strategies

  • Catalyst Selection: Palladium complexes with bulky phosphine ligands improve regioselectivity.

  • Solvent Systems: Tetrahydrofuran (THF) or dimethoxyethane (DME) enhances solubility of boron reagents .

  • Temperature Control: Reactions conducted at 80–100°C balance speed and side-product formation.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronate ester group enables efficient carbon-carbon bond formation with aryl halides. For example, coupling with 4-bromotoluene produces biaryl structures foundational in drug discovery.

Ar-B(OH)2+Ar’XPd catalystAr-Ar’+By-products\text{Ar-B(OH)}_2 + \text{Ar'}-X \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{By-products}

Pharmaceutical Intermediates

Its methoxy group directs electrophilic substitution, facilitating the synthesis of bioactive molecules. Derivatives have been explored as kinase inhibitors and antibacterial agents, though specific drug candidates remain proprietary .

Materials Science

Incorporation into polymers enhances thermal stability and electronic properties. For instance, boron-containing polyesters exhibit improved flame retardancy .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

  • Stability: Sensitive to protic solvents and strong acids, which hydrolyze the boronate ester. Storage at <15°C in inert atmospheres is recommended .

Table 2: Stability Guidelines

ConditionEffectRecommendation
MoistureHydrolysis to boronic acidUse desiccants
LightDecompositionAmber glass storage
Temperature (>25°C)Accelerated degradationRefrigerate

Comparative Analysis with Structural Analogs

Table 3: Key Analog Comparisons

Property3-Methoxy-4-dioxaborolylbenzoic AcidMethyl 3-dioxaborolylbenzoate
Functional GroupCarboxylic acidMethyl ester
Molecular Weight222.00 g/mol262.11 g/mol
Synthetic UtilityDirect couplingRequires deprotection
Solubility in THFModerateHigh

Future Directions and Research Gaps

Unexplored Applications

  • Bioconjugation: Potential for attaching biomolecules via boronate affinity chromatography.

  • Environmental Chemistry: Degradation pathways and ecotoxicology remain unstudied .

Analytical Challenges

  • Purity Assessment: Current GC methods (e.g., >98% purity) may overlook trace isomers; advanced HPLC-MS protocols are recommended .

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